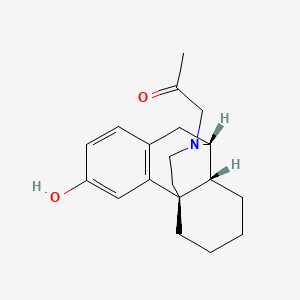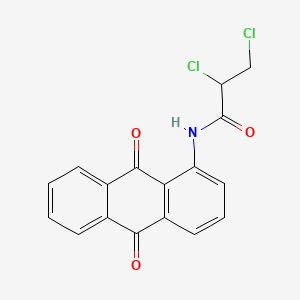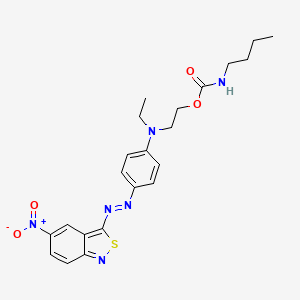![molecular formula C14H20BrN3 B13947459 3-(6-Bromo-pyridin-2-yl)-3,9-diaza-spiro[5.5]undecane](/img/structure/B13947459.png)
3-(6-Bromo-pyridin-2-yl)-3,9-diaza-spiro[5.5]undecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(6-Bromo-pyridin-2-yl)-3,9-diaza-spiro[55]undecane is a complex organic compound featuring a spirocyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Bromo-pyridin-2-yl)-3,9-diaza-spiro[5.5]undecane typically involves multistep organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction employs boron reagents and palladium catalysts under mild conditions . Another method involves the condensation of malononitrile, hydrogen sulfide, aldehydes, and alkylating agents to form spirocyclic derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
3-(6-Bromo-pyridin-2-yl)-3,9-diaza-spiro[5.5]undecane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its electronic properties.
Cyclization Reactions: The spirocyclic structure allows for further cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while cyclization reactions can produce more complex spirocyclic compounds.
Applications De Recherche Scientifique
3-(6-Bromo-pyridin-2-yl)-3,9-diaza-spiro[5.5]undecane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and studying enzyme interactions.
Industry: Used in the development of new materials and catalysts for industrial processes
Mécanisme D'action
The mechanism of action of 3-(6-Bromo-pyridin-2-yl)-3,9-diaza-spiro[5.5]undecane involves its interaction with specific molecular targets. The bromine and nitrogen atoms within the spirocyclic structure can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activity and affect cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Oxa-9-azaspiro[5.5]undecane: Similar spirocyclic structure with oxygen and nitrogen atoms.
Spiro[5.5]undecane Derivatives: Various derivatives with different functional groups and heteroatoms
Uniqueness
3-(6-Bromo-pyridin-2-yl)-3,9-diaza-spiro[55]undecane is unique due to the presence of the bromine atom and the specific arrangement of nitrogen atoms within the spirocyclic framework
Propriétés
Formule moléculaire |
C14H20BrN3 |
|---|---|
Poids moléculaire |
310.23 g/mol |
Nom IUPAC |
3-(6-bromopyridin-2-yl)-3,9-diazaspiro[5.5]undecane |
InChI |
InChI=1S/C14H20BrN3/c15-12-2-1-3-13(17-12)18-10-6-14(7-11-18)4-8-16-9-5-14/h1-3,16H,4-11H2 |
Clé InChI |
BFRWWHZDBGJRFY-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC12CCN(CC2)C3=NC(=CC=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


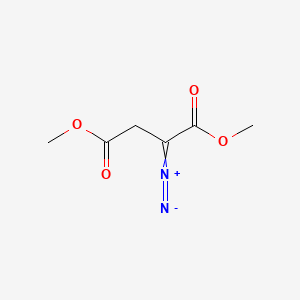
![Bicyclo[4.1.0]heptane-7-carbonyl chloride](/img/structure/B13947378.png)
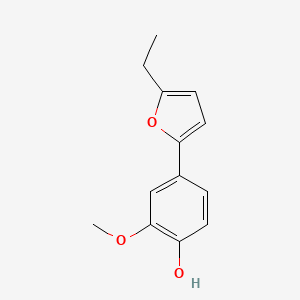
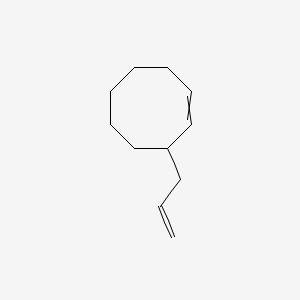
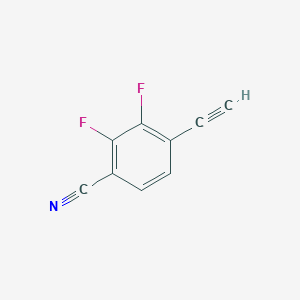
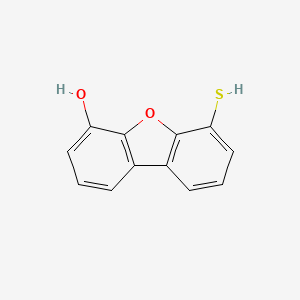
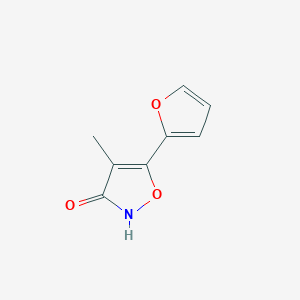
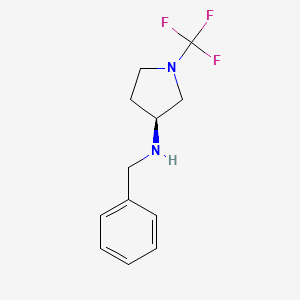
![3,5-Dichloro-2-[[3-(2-methylpropoxy)benzoyl]carbamothioylamino]benzoic acid](/img/structure/B13947409.png)

